(5R)-5-methyl-2-phenylsulfanylcyclohexan-1-one
CAS No.: 101693-93-0
Cat. No.: VC21136588
Molecular Formula: C13H16OS
Molecular Weight: 220.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101693-93-0 |
|---|---|
| Molecular Formula | C13H16OS |
| Molecular Weight | 220.33 g/mol |
| IUPAC Name | (5R)-5-methyl-2-phenylsulfanylcyclohexan-1-one |
| Standard InChI | InChI=1S/C13H16OS/c1-10-7-8-13(12(14)9-10)15-11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3/t10-,13?/m1/s1 |
| Standard InChI Key | WVQHIPYOBZAUKX-VUUHIHSGSA-N |
| Isomeric SMILES | C[C@@H]1CCC(C(=O)C1)SC2=CC=CC=C2 |
| SMILES | CC1CCC(C(=O)C1)SC2=CC=CC=C2 |
| Canonical SMILES | CC1CCC(C(=O)C1)SC2=CC=CC=C2 |
Introduction
Overview of (5R)-5-methyl-2-phenylsulfanylcyclohexan-1-one
(5R)-5-methyl-2-phenylsulfanylcyclohexan-1-one, also known by its CAS number 101693-93-0, is a cyclic ketone characterized by a unique structure that includes a phenylthio group. This compound has garnered interest in various fields including organic chemistry and medicinal chemistry due to its potential applications and interesting chemical properties.
Synthesis
The synthesis of (5R)-5-methyl-2-phenylsulfanylcyclohexan-1-one typically involves multi-step organic reactions, including the introduction of the phenylthio group onto the cyclohexanone framework. Various literature sources provide methodologies for its synthesis, often focusing on optimizing yields and purity.
Biological Activity
Research has indicated that compounds similar to (5R)-5-methyl-2-phenylsulfanylcyclohexan-1-one exhibit various biological activities, including potential antioxidant and anticancer properties. For example, studies have demonstrated that related compounds can inhibit specific enzymes or exhibit cytotoxic effects against cancer cell lines.
| Study Reference | Findings |
|---|---|
| Haruta et al., 2008 | Reported on the synthesis and characterization of related sulfur-containing compounds with biological activity. |
| Chen et al., 2002 | Investigated the potential of phenylthio derivatives in medicinal chemistry applications, highlighting their efficacy in inhibiting certain cancer cell lines. |
Medicinal Chemistry
Due to its structural characteristics, (5R)-5-methyl-2-phenylsulfanylcyclohexan-1-one may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases, particularly in oncology.
Organic Synthesis
In organic synthesis, this compound can act as an intermediate for synthesizing more complex molecules, leveraging its functional groups for further chemical transformations.
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